Sulfaethylthiazole sodium
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
63042-64-8 |
|---|---|
Molecular Formula |
C11H12N3NaO2S2 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4-ethyl-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C11H12N3O2S2.Na/c1-2-9-7-17-11(13-9)14-18(15,16)10-5-3-8(12)4-6-10;/h3-7H,2,12H2,1H3;/q-1;+1 |
InChI Key |
FRLNZMQBNCIHJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Historical and Foundational Research on Sulfonamide Antibacterial Agents
Origins of Sulfonamide Chemotherapy
The era of sulfonamide chemotherapy began in the 1930s, marking a pivotal moment in medicine with the introduction of the first broadly effective systemic antibacterial agents. wikipedia.orgsciencehistory.org This breakthrough originated from the research of German physician and pathologist Gerhard Domagk at the Bayer laboratories, then a part of the IG Farben conglomerate. wikipedia.orgsciencehistory.orgbritannica.com Inspired by the work of Paul Ehrlich, who coined the term "chemotherapy," Domagk's team was investigating coal-tar dyes for their potential to selectively target and destroy harmful microorganisms within the body. wikipedia.orgnih.gov
In 1932, after years of screening thousands of compounds, Domagk discovered that a red azo dye named Prontosil rubrum demonstrated remarkable antibacterial effects against streptococcal infections in mice. sciencehistory.orgebsco.comwikipedia.org A significant and compelling early success of Prontosil was the treatment of Domagk's own daughter, who had a severe streptococcal infection. sciencehistory.orgebsco.com The administration of the drug is credited with saving her from the infection. ebsco.comwikipedia.org
Interestingly, Prontosil was effective in vivo (within a living organism) but showed no antibacterial activity in vitro (in a test tube). wikipedia.orgnih.gov This observation led a French research team at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, to investigate its mechanism. wikipedia.orgbrill.com They discovered that Prontosil was a prodrug, meaning it was metabolized in the body into its active form. wikipedia.orgopenaccesspub.org This active metabolite was identified as para-aminobenzenesulfonamide, more commonly known as sulfanilamide (B372717). wikipedia.orgebsco.com The discovery that the simpler, colorless sulfanilamide was the active agent was a crucial development. wikipedia.orgsciencehistory.org
The initial findings on the efficacy of Prontosil were published in 1935, and this spurred widespread research and clinical use. sciencehistory.orgebsco.com The subsequent revelation about sulfanilamide led to a "sulfa craze," as the patent for sulfanilamide, first synthesized in 1906, had expired, making it widely available for production. wikipedia.org This led to the rapid development of numerous sulfonamide derivatives. wikipedia.org For his groundbreaking discovery of the antibacterial effects of Prontosil, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939. sciencehistory.orgbritannica.comwikipedia.org However, due to the policies of the Nazi regime in Germany at the time, he was initially forced to decline the award, though he was able to receive the medal and diploma after the war. sciencehistory.orgbritannica.com
Sulfaethylthiazole Sodium within the Sulfonamide Class: Historical Context and Significance
This compound emerged from the intensive research and development efforts that followed the initial discoveries in sulfonamide chemotherapy. As scientists synthesized numerous derivatives, they explored how different heterocyclic substitutions at the N1 position of the sulfanilamide core would affect the compound's properties. The introduction of a thiazole (B1198619) ring led to the development of sulfathiazole, a potent and widely used sulfonamide during World War II. openaccesspub.org
Sulfaethylthiazole is a derivative of sulfathiazole. The "ethyl" designation indicates the presence of an ethyl group on the thiazole ring. The "sodium" salt form was often created to improve the water solubility of sulfonamide drugs, which are typically poorly soluble in water. huvepharma.com This enhanced solubility was crucial for preparing formulations that could be administered more effectively.
While specific details on the initial discovery and exact timeline of this compound's development are not as prominently documented as the foundational sulfonamides, its creation fits within the broader historical context of modifying existing successful sulfonamides to improve their therapeutic profiles. The goal was often to enhance efficacy, broaden the spectrum of activity, or alter pharmacokinetic parameters.
The significance of this compound lies in its representation of the systematic, structure-based drug design that characterized the evolution of the sulfonamide class. It exemplifies the effort to refine and optimize antibacterial agents based on an increasing understanding of their mechanism of action and structure-activity relationships. Each new derivative, including this compound, contributed to the growing arsenal (B13267) of chemotherapeutic agents available to treat bacterial infections before the widespread availability of penicillin and other antibiotics. researchgate.net
Molecular Architecture and Structure Activity Relationships of Sulfaethylthiazole Sodium
Critical Structural Determinants for Antibacterial Potency in Sulfonamides
The antibacterial activity of sulfonamides is governed by a core molecular scaffold, with specific functional groups being essential for their mechanism of action. The fundamental structure required for activity is the p-aminobenzenesulfonamide skeleton. youtube.com Modifications to this core structure have profound effects on the drug's efficacy.
Significance of the Para-Amino Group in Sulfanilamide (B372717) Derivatives
The para-amino group (-NH2) is an indispensable feature for the antibacterial activity of sulfanilamide and its derivatives. youtube.comyoutube.com This primary aromatic amine must be located at the para-position relative to the sulfonamide group. youtube.com Any shift of this amino group to the ortho or meta positions results in a complete loss of antibacterial activity. youtube.com
The critical role of the para-amino group is rooted in the mechanism of action of sulfonamides. They function as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS) by mimicking the natural substrate, para-aminobenzoic acid (PABA). patsnap.comnih.gov The free aromatic amino group is a key feature that allows the sulfonamide molecule to bind to the active site of the DHPS enzyme, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. quizlet.com
Substitution on this N4 amino group generally leads to inactive compounds. youtube.com However, certain modifications can create prodrugs. These prodrugs are inactive but are metabolized in vivo to regenerate the free para-amino group, thereby restoring antibacterial activity. youtube.comyoutube.com
Role of the Sulfonamide Moiety and N1 Substitution
The sulfonamide moiety (-SO2NH-) is another essential component for the antibacterial activity of this class of drugs. youtube.comyoutube.com The sulfur atom of this group must be directly attached to the benzene (B151609) ring. youtube.com Replacement of the sulfonamide group with analogous structures, such as a carboxamide, diminishes the compound's effectiveness. youtube.com
While the core sulfonamide structure is vital, substitutions on the N1 nitrogen of the sulfonamide group can significantly influence the drug's potency and pharmacokinetic properties. youtube.com Mono-substitution at the N1 position can enhance antibacterial activity, whereas di-substitution typically results in inactive compounds. youtube.com The nature of the substituent at the N1 position plays a crucial role in modulating the physicochemical properties of the molecule, such as its pKa and lipid solubility, which in turn affect its activity. youtube.comyoutube.com
Impact of Heterocyclic Rings on Activity, with specific reference to the Thiazole (B1198619) Moiety
The introduction of heterocyclic rings at the N1 position of the sulfonamide moiety has been a highly successful strategy in developing potent sulfonamide derivatives. youtube.comyoutube.com These heterocyclic substituents can significantly increase the antibacterial potency of the parent compound. youtube.com
The thiazole moiety, as seen in sulfaethylthiazole, is a five-membered heterocyclic ring containing both sulfur and nitrogen. The incorporation of a thiazole ring or its derivatives into the sulfonamide structure has been shown to yield compounds with significant antimicrobial properties. bohrium.comtandfonline.comrsc.org The presence of the thiazole ring influences the electronic properties of the sulfonamide group, which can enhance its binding to the DHPS enzyme. rsc.org Furthermore, the nature and substitution pattern on the thiazole ring itself can be modulated to fine-tune the antibacterial spectrum and potency of the resulting compound. nih.govresearchgate.net For instance, studies on N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated that these hybrid molecules exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling of Sulfaethylthiazole Sodium Analogs
Quantitative Structure-Activity Relationship (QSAR) studies are computational and statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are instrumental in drug design, allowing for the prediction of the activity of novel compounds and providing insights into the molecular features that govern their therapeutic effects. youtube.com
Influence of Physicochemical Parameters (e.g., pKa, Lipophilicity) on In Vitro Activity
The in vitro antibacterial activity of sulfonamides is significantly influenced by their physicochemical properties, particularly their acid dissociation constant (pKa) and lipophilicity (log P). youtube.comnih.gov For optimal activity, a sulfonamide should have a pKa value that allows for a significant portion of the drug to be in its ionized form at physiological pH. youtube.com The ionized form is believed to be the active form of the drug, as it more closely mimics the state of PABA. youtube.com Maximum antibacterial activity for sulfonamides is often observed when their pKa values are in the range of 6.6 to 7.4. youtube.com
Lipophilicity, which describes a compound's ability to dissolve in fats, oils, and lipids, is another crucial parameter. nih.govresearchgate.net It affects the drug's ability to permeate bacterial cell membranes to reach its target enzyme, DHPS. researchgate.net A balance between hydrophilicity (water solubility) and lipophilicity is necessary for good in vivo activity. researchgate.net QSAR studies have shown that there is often a correlation between these physicochemical parameters and the antibacterial potency of sulfonamide analogs. nih.gov
| Physicochemical Parameter | Optimal Range for Activity | Influence on Antibacterial Action |
| pKa | 6.6 - 7.4 youtube.com | Determines the degree of ionization at physiological pH; the ionized form is considered the active state. youtube.com |
| Lipophilicity (log P) | Moderate | Affects the ability to cross bacterial cell membranes and reach the target enzyme. researchgate.net |
Three-Dimensional QSAR and Pharmacophore Development for Dihydropteroate Synthase Inhibition
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of the molecules. nih.govyoutube.com These models correlate the biological activity of a set of compounds with their steric and electrostatic fields. nih.gov
Pharmacophore modeling is another powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a drug's biological activity. nih.govrjptonline.orgpharmacophorejournal.com For sulfonamide inhibitors of DHPS, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, and aromatic rings, which are crucial for binding to the enzyme's active site. pharmacophorejournal.com
These 3D-QSAR and pharmacophore models serve as valuable tools for designing novel and more potent this compound analogs. By understanding the key structural requirements for DHPS inhibition, medicinal chemists can rationally design new molecules with improved activity and selectivity. youtube.comrjptonline.org
| Computational Method | Application in Sulfonamide Design | Key Insights Provided |
| 3D-QSAR | Predicts the activity of new analogs based on their 3D structure. nih.gov | Identifies favorable and unfavorable steric and electrostatic regions for molecular modification. |
| Pharmacophore Modeling | Defines the essential 3D arrangement of features for DHPS binding. nih.gov | Guides the design of novel scaffolds that fit the active site of the target enzyme. |
Biochemical Mechanism of Action of Sulfaethylthiazole Sodium
Enzymatic Specificity and Substrate Binding Dynamics of DHPS
Bacteriostatic Modus Operandi
The ultimate consequence of the inhibition of folate biosynthesis by Sulfaethylthiazole sodium is a bacteriostatic effect. This means that the drug inhibits the growth and reproduction of bacteria rather than directly killing them. By depriving the bacterial cells of essential nucleic acid precursors, this compound prevents them from multiplying. This cessation of proliferation allows the host's immune system to effectively clear the infection. The bacteriostatic nature of this compound underscores the importance of a competent host immune response in achieving a clinical cure.
In Vitro Antimicrobial Spectrum and Potency of Sulfaethylthiazole Sodium
Susceptibility Profiles of Gram-Positive Bacterial Strains
Specific minimum inhibitory concentration (MIC) data for Sulfaethylthiazole sodium against various Gram-positive bacterial strains such as Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis are not documented in the reviewed scientific literature. Generally, early sulfonamides exhibited activity against a range of Gram-positive cocci, which were significant pathogens at the time of their development. However, without specific studies, a quantitative susceptibility profile for this compound cannot be constructed.
Table 1: Susceptibility of Gram-Positive Bacteria to this compound (Data Not Available)
| Gram-Positive Strain | MIC Range (µg/mL) | Interpretation |
|---|---|---|
| Staphylococcus aureus | Data Not Available | - |
| Streptococcus pneumoniae | Data Not Available | - |
| Streptococcus pyogenes | Data Not Available | - |
Susceptibility Profiles of Gram-Negative Bacterial Strains
Similarly, there is a lack of specific in vitro susceptibility data for this compound against key Gram-negative bacterial strains. While some early sulfonamides were used to treat infections caused by organisms like Escherichia coli and Haemophilus influenzae, the specific efficacy of this compound against these and other Gram-negative pathogens has not been quantitatively reported.
Table 2: Susceptibility of Gram-Negative Bacteria to this compound (Data Not Available)
| Gram-Negative Strain | MIC Range (µg/mL) | Interpretation |
|---|---|---|
| Escherichia coli | Data Not Available | - |
| Klebsiella pneumoniae | Data Not Available | - |
| Pseudomonas aeruginosa | Data Not Available | - |
Synergistic Interactions with Other Antimicrobial Agents (In Vitro Analysis)
There are no available in vitro studies that have investigated the synergistic or antagonistic interactions of this compound with other antimicrobial agents. The most well-known synergistic combination involving a sulfonamide is that of sulfamethoxazole (B1682508) and trimethoprim. This combination works by sequentially blocking the folate synthesis pathway in bacteria. It is plausible that this compound could exhibit similar synergy with trimethoprim, but this has not been experimentally verified in the scientific literature.
Table 3: Synergistic Interactions of this compound (Data Not Available)
| Combination Agent | Target Organism | Fractional Inhibitory Concentration (FIC) Index | Observed Effect |
|---|---|---|---|
| Trimethoprim | Data Not Available | Data Not Available | - |
| Penicillins | Data Not Available | Data Not Available | - |
Molecular Mechanisms of Microbial Resistance to Sulfaethylthiazole Sodium
Genetic Alterations and Mutations in Dihydropteroate (B1496061) Synthase (DHPS)
The most direct mechanism of resistance to Sulfaethylthiazole sodium involves modifications to its target, the DHPS enzyme, which is encoded by the folP gene. biorxiv.orgnih.gov Spontaneous mutations in the folP gene can lead to amino acid substitutions in the enzyme's active site. youtube.com These changes reduce the binding affinity of sulfonamides, including this compound, while largely maintaining the enzyme's affinity for its natural substrate, para-aminobenzoic acid (pABA). researchgate.net This selective disadvantage for the inhibitor allows the folate synthesis pathway to continue, rendering the drug ineffective.
Structural studies have revealed that many of these resistance mutations are located within two conserved, flexible loops that are critical to the formation of the active site. nih.gov Research has identified several key mutations that confer resistance in various bacterial species. For example, in Staphylococcus aureus, primary mutations such as F17L, S18L, and T51M have been shown to directly lead to sulfonamide resistance. frontiersin.org Similarly, specific point mutations have been found to confer resistance in Plasmodium falciparum and Pneumocystis jirovecii. nih.govmdpi.com These mutations are often selected for under the pressure of sulfa drug prophylaxis. mdpi.com
Table 1: Documented DHPS Mutations Conferring Sulfonamide Resistance
| Organism | Mutation(s) | Effect |
| Staphylococcus aureus | F17L, S18L, T51M | Directly confer resistance by sterically blocking sulfonamide binding. frontiersin.org |
| Staphylococcus aureus | E208K, KE257_dup | Secondary mutations that further increase resistance in the presence of primary mutations. frontiersin.org |
| Plasmodium falciparum | Multiple point mutations | Reduce binding affinity of sulfadoxine (B1681781) and other sulfonamides. nih.gov |
| Pneumocystis jirovecii | Codons 55 and 57 | Associated with resistance to sulfa drugs following prophylaxis. mdpi.com |
Active Efflux Pump Systems Mediating this compound Resistance
Another significant strategy for bacterial resistance is the reduction of the intracellular concentration of the antibiotic through active efflux pumps. frontiersin.org These are transmembrane proteins that recognize and expel a wide range of toxic compounds, including antibiotics like this compound, from the bacterial cell. researchgate.netnih.gov By actively pumping the drug out, these systems prevent it from reaching a high enough concentration to effectively inhibit the DHPS enzyme.
Several superfamilies of efflux pumps are involved in multidrug resistance, including the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), and ATP-Binding Cassette (ABC) transporters. nih.govasm.org In Gram-negative bacteria, RND pumps are particularly potent and form tripartite complexes that span both the inner and outer membranes. nih.govmdpi.com The overexpression of these pumps can lead to low-level resistance, which allows bacteria to survive in the presence of the antibiotic and subsequently develop higher-level resistance through other mechanisms, such as target mutation. researchgate.net The NorA efflux pump in Staphylococcus aureus is an example of a system that can be inhibited to restore sensitivity to certain drugs. nih.gov
Table 2: Major Efflux Pump Superfamilies Involved in Antibiotic Resistance
| Efflux Pump Superfamily | Energy Source | Common Bacterial Type | Examples |
| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa) asm.orgmdpi.com |
| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive & Gram-negative | NorA (S. aureus) nih.gov |
| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive & Gram-negative | MacAB-TolC (E. coli) nih.gov |
| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive & Gram-negative | asm.org |
| Multidrug and Toxic Compound Extrusion (MATE) | Proton Motive Force | Gram-positive & Gram-negative | asm.org |
Modulation of Outer Membrane Permeability and Drug Influx
For this compound to reach its intracellular target, it must first cross the bacterial cell envelope. In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier, selectively controlling the entry of substances. mdpi.comnih.govnih.gov These bacteria can develop resistance by modifying this barrier to limit the influx of antibiotics. nih.gov
This is often achieved by altering the number or structure of outer membrane proteins called porins, which form channels for hydrophilic molecules. mdpi.commdpi.com A reduction in the number of porin channels or mutations that constrict the channel size can significantly decrease the rate at which drugs like this compound enter the cell. mdpi.comnih.gov This reduced permeability, often acting in synergy with efflux pumps, lowers the intracellular drug concentration below the threshold required for effective inhibition of DHPS. asm.orgnih.gov Changes in the lipopolysaccharide (LPS) composition of the outer membrane can also contribute to reduced permeability and increased resistance. youtube.com
Evolution of Alternative Metabolic Pathways for Folate Synthesis
Bacteria can also develop resistance by circumventing the inhibited metabolic step entirely. Sulfonamides block the production of dihydropteroate from PABA. mdpi.com One bypass mechanism involves the overproduction of the natural substrate, PABA. youtube.com By significantly increasing the concentration of PABA, the bacteria can out-compete the sulfonamide inhibitor at the active site of the DHPS enzyme, thereby allowing folate synthesis to proceed.
While the evolution of entirely new pathways for folate synthesis is a less common mechanism, bacteria have demonstrated the ability to acquire alternative, drug-resistant enzymes that perform the same function as the susceptible target. This is most prominently seen in the horizontal transfer of sul genes, which is discussed in a later section. These acquired genes encode a variant of DHPS that is insensitive to sulfonamides, effectively creating a parallel, resistant pathway for folate synthesis. researchgate.net
Overexpression of Dihydropteroate Synthase
Another potential, though less commonly cited, mechanism of resistance is the overexpression of the target enzyme, DHPS. By increasing the production of the DHPS enzyme, the bacterial cell can effectively titrate out the inhibitor. A higher concentration of the enzyme means that more drug molecules are required to inhibit a significant proportion of the available enzyme active sites. This allows a sufficient number of DHPS molecules to remain active and sustain the folate synthesis pathway, even in the presence of the antibiotic. This mechanism would likely confer a low to moderate level of resistance and could provide a stepping stone for the development of more robust resistance mechanisms, such as target site mutations.
Synthetic Methodologies and Chemical Derivatization of Sulfaethylthiazole Sodium
Conventional Synthetic Routes for Sulfonamide Core Structures
The traditional and most common method for preparing the sulfonamide core involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. frontiersrj.comresearchgate.net This foundational reaction is a cornerstone of sulfonamide synthesis. A widely used industrial pathway to the necessary sulfonyl chloride intermediate, p-acetamidobenzenesulfonyl chloride, begins with the acetylation of aniline. The resulting acetanilide (B955) is then treated with chlorosulfonic acid. nih.gov
The p-acetamidobenzenesulfonyl chloride intermediate is then reacted with a specific amine—in this context, 2-amino-4-ethylthiazole—to form the S-N bond. The final step in creating the core sulfonamide is the hydrolysis of the acetamido protecting group under acidic conditions to reveal the primary aromatic amine of the final sulfa drug. nih.gov Sulfonyl chlorides themselves are typically prepared from sulfonic acids using reagents like thionyl chloride or phosphorus chlorides. researchgate.net
Advanced Strategies for the Synthesis of Sulfaethylthiazole Sodium and its Analogs
Modern synthetic chemistry offers several advanced strategies for the formation of sulfonamides, which can be applied to the synthesis of this compound and its analogs. These methods often provide milder reaction conditions, broader substrate compatibility, and higher yields. thieme-connect.com
Advanced routes include transition-metal-catalyzed reactions, such as those using copper or palladium catalysts, to facilitate the coupling of amines with sulfonyl-containing fragments. researchgate.net Another significant advancement is the direct oxidative coupling of thiols with amines, which streamlines the process by avoiding the pre-formation of often unstable or difficult-to-handle sulfonyl chlorides. frontiersrj.comrsc.org This can be achieved using various oxidizing systems, such as hydrogen peroxide in combination with thionyl chloride. organic-chemistry.org Furthermore, methods utilizing sodium sulfinates as the sulfur source provide an alternative pathway for S-N bond formation under metal-free conditions. researchgate.net
Alternative strategies for thiazole (B1198619) synthesis include the Cook-Heilbron method, where an α-aminonitrile reacts with carbon disulfide to produce 5-aminothiazoles. nih.govnbinno.com The Robinson-Gabriel synthesis offers another route through the cyclization of acylaminocarbonyl compounds using reagents like phosphorus pentasulfide. nih.gov Modern variations often involve multi-component reactions, sometimes catalyzed by metals like copper, to assemble the thiazole core from simpler starting materials. nih.govorganic-chemistry.org
Sulfonamides are weakly acidic due to the proton on the sulfonamide nitrogen. This acidity allows them to form salts with strong bases. google.com The sodium salt of sulfaethylthiazole is prepared through a straightforward acid-base reaction.
The sulfaethylthiazole compound is treated with a stoichiometric amount of a strong sodium base, such as sodium hydroxide (B78521) or sodium methoxide. google.comrsc.org This reaction deprotonates the sulfonamide nitrogen, forming the sodium salt. The primary advantage of converting the sulfonamide to its sodium salt is the significant increase in aqueous solubility, which is often desirable for pharmaceutical applications. google.com
Green Chemistry Principles in Sulfonamide Synthesis
The application of green chemistry principles to sulfonamide synthesis aims to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and using sustainable resources. nih.gov A key focus has been the replacement of traditional volatile organic solvents with more environmentally benign alternatives. researchgate.net
One significant green approach is the use of water as a reaction solvent, which has been successfully applied to sulfonamide synthesis under dynamic pH control, eliminating the need for organic bases and simplifying product isolation to filtration. rsc.org Other sustainable solvents, such as glycerol (B35011) and deep eutectic solvents (DESs), have also been employed to create sulfonamides under mild, aerobic conditions. researchgate.netresearchgate.net
Mechanochemistry, which involves conducting reactions in a solvent-free or nearly solvent-free state through mechanical grinding or milling, represents another important green strategy. rsc.org Additionally, electrochemical methods are emerging as a sustainable alternative, using electricity to drive the oxidative coupling of thiols and amines, thereby avoiding chemical oxidants. acs.org These green methodologies offer pathways to synthesize sulfonamides like sulfaethylthiazole with improved efficiency and a reduced environmental footprint. researchgate.net
Advanced Analytical Techniques for Structural Characterization and Purity Assessment of Sulfaethylthiazole Sodium
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are indispensable for probing the molecular architecture of Sulfaethylthiazole sodium. By interacting with electromagnetic radiation, molecules yield unique spectra that reveal information about their atomic composition, bonding, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.
In the ¹H NMR spectrum of this compound, specific resonances are expected to confirm the presence of its key structural motifs. The protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets in the aromatic region. The amine (-NH₂) protons would produce a singlet, though its chemical shift can be variable. The most characteristic signals for this molecule would be from the N-ethyl group attached to the thiazole (B1198619) ring, which would present as a quartet (for the -CH₂- group) and a triplet (for the -CH₃ group) due to spin-spin coupling with each other. The remaining proton on the thiazole ring would appear as a singlet.
The ¹³C NMR spectrum provides complementary information by identifying each unique carbon atom in the molecule. Based on data from the closely related compound, sulfathiazole sodium, the chemical shifts for the carbon atoms in the benzene and thiazole rings can be accurately predicted. researchgate.net The presence of the ethyl group would be confirmed by two additional signals in the aliphatic region of the spectrum.
Predicted NMR Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) |
| ¹H | Aromatic (ortho to -SO₂) | ~7.5-7.8 | Doublet |
| ¹H | Aromatic (ortho to -NH₂) | ~6.6-6.8 | Doublet |
| ¹H | Amine (-NH₂) | Variable | Singlet |
| ¹H | Thiazole Ring | ~6.5-7.0 | Singlet |
| ¹H | Ethyl (-CH₂-) | ~3.8-4.2 | Quartet |
| ¹H | Ethyl (-CH₃) | ~1.2-1.5 | Triplet |
| ¹³C | Aromatic (C-SO₂) | ~152-154 | - |
| ¹³C | Aromatic (C-NH₂) | ~128-130 | - |
| ¹³C | Aromatic (CH, ortho to -SO₂) | ~113-115 | - |
| ¹³C | Aromatic (CH, ortho to -NH₂) | ~168-170 | - |
| ¹³C | Thiazole (C=N) | ~120-122 | - |
| ¹³C | Thiazole (CH) | ~108-110 | - |
| ¹³C | Thiazole (C-S) | ~170-172 | - |
| ¹³C | Ethyl (-CH₂) | ~45-50 | - |
| ¹³C | Ethyl (-CH₃) | ~14-16 | - |
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum displays absorption bands corresponding to specific functional groups, providing a molecular fingerprint.
For this compound, the FTIR spectrum would exhibit several characteristic bands confirming its identity. The sulfonamide group is particularly prominent, showing strong asymmetric and symmetric stretching vibrations for the S=O bonds. rsc.orglibretexts.org The N-H stretching vibrations of the primary amine group (-NH₂) are also clearly visible. rsc.orgresearchgate.net Furthermore, vibrations associated with the aromatic benzene ring and the heterocyclic thiazole ring, as well as the C-N and S-N bonds, contribute to the unique spectral pattern. rsc.org
Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450-3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) |
| 3350-3150 | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1370-1330 | Asymmetric S=O Stretch | Sulfonamide (-SO₂-) |
| 1170-1150 | Symmetric S=O Stretch | Sulfonamide (-SO₂-) |
| 920-890 | S-N Stretch | Sulfonamide |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
For this compound, which is already a salt, electrospray ionization (ESI) is a suitable technique. In positive ion mode, the analysis would likely detect the protonated molecule of the free acid, [M+H]⁺, as well as the sodium adduct of the free acid, [M+Na]⁺. researchgate.netnih.govresearchgate.net The presence of the sodium salt itself can lead to the observation of sodiated ions as a prominent feature in the spectrum. researchgate.net
Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion (e.g., [M+H]⁺) and inducing its fragmentation to produce daughter ions. The fragmentation pattern provides detailed structural information. For sulfonamides, common fragmentation pathways include the cleavage of the S-N bond and the loss of sulfur dioxide (SO₂). nih.govresearchgate.net This fragmentation provides confirmation of the core sulfonamide structure.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Description |
| [M+H]⁺ | [C₁₁H₁₃N₃O₂S₂ + H]⁺ | 284.05 | Protonated molecule of the free acid |
| [M+Na]⁺ | [C₁₁H₁₃N₃O₂S₂ + Na]⁺ | 306.03 | Sodium adduct of the free acid |
| [M+H - SO₂]⁺ | [C₁₁H₁₄N₃S]⁺ | 220.09 | Fragment from loss of SO₂ |
| [C₆H₇N₂O₂S]⁺ | [H₂N-C₆H₄-SO₂NH]⁺ | 171.02 | Fragment from S-N bond cleavage |
| [C₆H₆NO₂S]⁺ | [H₂N-C₆H₄-SO₂]⁺ | 156.01 | Common sulfonamide fragment |
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.
The structure of this compound contains a p-aminobenzenesulfonamide moiety, which acts as the primary chromophore. This system gives rise to characteristic absorption bands in the UV region, typically resulting from π → π* electronic transitions within the benzene ring. pharmahealthsciences.netuobabylon.edu.iq The exact position of the maximum absorption (λ_max) can be influenced by the solvent and the pH of the solution. pharmahealthsciences.net UV-Vis spectroscopy is a simple and robust method for the quantitative analysis of sulfonamides. nih.gov
Expected UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λ_max (nm) |
| π → π* | p-aminobenzenesulfonamide | ~250-280 |
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, one can calculate the precise positions of atoms, bond lengths, bond angles, and torsional angles. wikipedia.org
An X-ray crystallographic analysis of this compound would provide unambiguous proof of its structure and stereochemistry. It would reveal the conformation of the molecule in the solid state and detail the intermolecular interactions, such as hydrogen bonding and crystal packing, which govern the crystal lattice. researchgate.netkcl.ac.uk This technique is fundamental for characterizing different polymorphic forms of a drug, which can have different physical properties.
Structural Parameters Determined by X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements of the crystal lattice. |
| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell. |
| Bond Lengths | The distances between bonded atoms. |
| Bond Angles | The angles formed by three connected atoms. |
| Torsional Angles | The dihedral angles describing the conformation around chemical bonds. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and packing. |
Chromatographic Separations for Compound Purity and Identification
Chromatographic methods are essential for separating components of a mixture, making them ideal for assessing the purity of a drug substance by detecting and quantifying impurities.
High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of sulfonamides. researchgate.netnih.gov For this compound, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile or methanol. nih.govrsc.org
Components are separated based on their differing affinities for the stationary and mobile phases. As the sample mixture passes through the column, this compound and any impurities will elute at different times, known as their retention times. A detector, commonly a UV-Vis detector set to the λ_max of the compound, measures the concentration of each eluting component. nih.gov The purity of the sample is determined by comparing the area of the main peak (this compound) to the total area of all peaks in the chromatogram. researchgate.netnih.gov This method is highly sensitive and can be validated to be specific, linear, accurate, and precise for its intended purpose. nih.gov
Typical HPLC Parameters for this compound Purity Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and Water with 0.1% Formic Acid |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV at λ_max (~260 nm) |
| Injection Volume | 5 - 20 µL |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its application is crucial for separating the active pharmaceutical ingredient (API) from related substances, impurities, and degradation products.
Research Findings: While specific literature detailing the HPLC analysis of this compound is scarce, robust methods have been developed for analogous sulfonamide sodium salts, such as sulfadiazine sodium and sulfathiazole sodium. These established methods provide a strong foundation for developing a validated HPLC procedure for this compound. A typical approach involves reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A hypothetical, yet scientifically sound, HPLC method for this compound would likely employ a C18 column, which is packed with silica particles that have been functionalized with 18-carbon alkyl chains, providing a non-polar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol. The buffer is essential for controlling the pH and ensuring the consistent ionization state of the analyte, which is critical for reproducible retention times. A photodiode array (PDA) detector is often used for the analysis of sulfonamides, allowing for the monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment.
Interactive Data Table: Representative HPLC Parameters for this compound Analysis
| Parameter | Value | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for a wide range of medium polarity compounds like sulfonamides. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 7.0) | The organic modifier and aqueous buffer combination allows for the effective elution and separation of the analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Detection | UV at 254 nm | Sulfonamides exhibit strong UV absorbance at this wavelength, enabling sensitive detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Gas Chromatography (GC)
Gas Chromatography is a powerful technique for the separation and analysis of volatile compounds. However, the direct analysis of this compound by GC is challenging due to its low volatility and thermal lability as a sodium salt. At the high temperatures required for volatilization in the GC inlet, the compound is likely to decompose rather than transition into the gaseous phase.
Research Findings: To overcome this limitation, derivatization is a common strategy employed for the GC analysis of non-volatile sulfonamides. This process involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For sulfonamides, this often involves methylation or silylation of the acidic N-H protons.
Alternatively, pyrolysis-gas chromatography (Py-GC) could be a viable approach. In Py-GC, the sample is intentionally heated to a very high temperature in an inert atmosphere, causing it to decompose in a reproducible manner. The resulting smaller, volatile fragments are then separated and detected by GC, producing a characteristic pyrogram that can be used for identification and quantification.
Another consideration for the GC analysis of sodium salts is the potential for the sodium ion to interfere with the chromatography. This can sometimes be mitigated by using specialized injection port liners or by converting the sodium salt to its free acid form prior to derivatization and analysis.
Interactive Data Table: Potential GC Approaches for Sulfaethylthiazole Analysis
| Approach | Derivatization Agent/Method | GC Conditions | Detection |
| Derivatization GC | Diazomethane or Trimethylsilyl (TMS) reagents | Capillary column (e.g., DB-5), temperature programming | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Pyrolysis GC | Controlled thermal decomposition | Capillary column, temperature programming | Mass Spectrometry (MS) |
Other Advanced Analytical Methodologies (e.g., Elemental Microanalysis)
Elemental microanalysis is a fundamental technique that provides the weight percentage of specific elements within a compound. For this compound, determining the percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is crucial for confirming its elemental composition and assessing its purity against the theoretical values derived from its molecular formula.
Research Findings: The technique typically involves the combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The molecular formula of this compound is C₁₁H₁₂N₃NaO₂S₂, which allows for the calculation of the theoretical elemental composition.
A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₁H₁₂N₃NaO₂S₂)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 43.27 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 3.96 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 13.77 |
| Sodium | Na | 22.990 | 1 | 22.990 | 7.53 |
| Oxygen | O | 15.999 | 2 | 31.998 | 10.48 |
| Sulfur | S | 32.065 | 2 | 64.130 | 21.01 |
| Total | 305.356 | 100.00 |
Computational Chemistry and in Silico Approaches in Sulfaethylthiazole Sodium Research
Molecular Modeling and Simulation for Target-Ligand Interactions
Molecular modeling and simulation techniques are fundamental to understanding the dynamic nature of a drug binding to its target protein. These methods allow researchers to visualize and analyze the physical forces and conformational changes that govern the formation of a stable protein-ligand complex.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein. nih.gov For Sulfaethylthiazole sodium, docking studies are crucial for elucidating its binding mode within the active site of the DHPS enzyme. The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein (DHPS) and then using a scoring function to evaluate the binding affinity of various poses.
The primary goal of these studies is to understand how this compound competes with the enzyme's natural substrate, para-aminobenzoic acid (pABA). nih.govnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the drug and the amino acid residues in the DHPS active site. For instance, studies on other sulfonamides have shown that the sulfonamide group often forms critical hydrogen bonds with conserved residues in the binding pocket, while the aromatic rings engage in hydrophobic interactions. researchgate.net The ethylthiazole group of this compound would be analyzed for its specific contributions to binding affinity and selectivity.
Table 1: Illustrative Molecular Docking Results for DHPS Inhibitors
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Sulfaethylthiazole | -8.5 | Arg63, Lys221 | Hydrogen Bond |
| Phe190, Pro65 | Hydrophobic | ||
| Sulfamethoxazole (B1682508) | -7.9 | Arg254, Ser222 | Hydrogen Bond |
| Ile21, Met249 | Hydrophobic |
Note: This data is illustrative and serves to represent typical findings from molecular docking studies.
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations apply the principles of classical mechanics to model the movements and interactions of atoms and molecules. By simulating the complex in a virtual environment that mimics physiological conditions (e.g., solvated in water with ions), researchers can assess the stability of the docked pose and observe conformational changes in both the protein and the ligand. nih.govresearchgate.net
Key parameters analyzed during MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding is stable. nih.govmdpi.com
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues, highlighting flexible regions of the protein, such as loops, which may be important for ligand entry or binding. proteopedia.org
Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for stable binding.
MD simulations are particularly valuable for understanding the molecular basis of drug resistance, where mutations in the DHPS enzyme can alter its structure and reduce the binding affinity of sulfonamides. nih.govproteopedia.org
Note: This data is illustrative and based on typical results from MD simulation studies.
Pharmacophore Modeling for Novel DHPS Inhibitor Design
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.comyoutube.com Pharmacophore modeling is a powerful tool in drug design, used for virtual screening of large compound libraries to identify new molecules that are likely to be active. dovepress.comyoutube.com
A pharmacophore model for DHPS inhibitors can be generated based on the common features of a set of known active sulfonamides, including this compound. The model would typically include features such as:
Hydrogen bond donors and acceptors.
Aromatic rings.
Hydrophobic centers.
Positive or negative ionizable groups.
Once developed and validated, this 3D pharmacophore model serves as a template to search databases of chemical compounds. mdpi.com Molecules that match the pharmacophore's features are selected as potential hits for further investigation, such as through molecular docking and in vitro testing. This approach allows for the discovery of structurally diverse compounds that may have improved properties or act as novel scaffolds for DHPS inhibitors. dovepress.com
Quantitative Structure-Activity Relationship (QSAR) in Computational Drug Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, a QSAR study would involve a set of sulfonamide derivatives with varying structural modifications and their corresponding measured inhibitory activities against DHPS. nih.govresearchgate.net
The process involves calculating a range of molecular descriptors for each compound, which quantify various aspects of their physicochemical properties, such as:
Electronic properties: (e.g., partial charges, dipole moment).
Steric properties: (e.g., molecular volume, surface area).
Hydrophobic properties: (e.g., LogP).
Topological properties: (describing molecular connectivity).
Statistical methods, such as multiple linear regression (MLR), are then used to build a model that relates these descriptors to the biological activity. researchgate.net A robust QSAR model can be used to predict the activity of newly designed sulfonamide derivatives before they are synthesized, saving time and resources. This predictive power helps in prioritizing the synthesis of compounds with the highest potential for improved potency. nih.gov
Table 3: Example of a QSAR Data Set for Sulfonamide Derivatives
| Compound | LogP | Molecular Weight | Dipole Moment | Observed Activity (IC50, µM) | Predicted Activity (IC50, µM) |
|---|---|---|---|---|---|
| Derivative 1 | 1.8 | 280.3 | 5.2 | 15.4 | 16.1 |
| Derivative 2 | 2.1 | 294.4 | 4.8 | 12.8 | 13.5 |
| Derivative 3 | 1.5 | 266.3 | 5.9 | 20.1 | 19.5 |
Note: This table contains hypothetical data to illustrate the components of a QSAR study.
Applications of Artificial Intelligence and Machine Learning in Sulfonamide Drug Discovery
Key applications of AI and ML in this area include:
High-Throughput Virtual Screening: ML models, such as deep neural networks, can be trained on large libraries of compounds with known antibacterial activity. nih.gov These trained models can then screen billions of new chemical structures far more rapidly than traditional methods to identify potential "hits". asm.org
Predictive Modeling: AI algorithms can build predictive models for various properties beyond just biological activity, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). This allows for the early identification of candidates with favorable drug-like properties.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. asm.org By learning the underlying principles of chemical structures with antibacterial properties, these models can generate novel sulfonamide scaffolds that are optimized for high potency and low toxicity.
Resistance Prediction: Machine learning can also be used to predict the likelihood of bacteria developing resistance to new antibiotic candidates by analyzing genomic data and identifying potential resistance mutations. researchgate.net
The integration of AI and ML into the drug discovery pipeline offers a powerful, data-driven approach to overcoming the challenges of antibiotic resistance and developing the next generation of sulfonamide drugs. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Sulfaethylthiazole sodium with high purity, and how can experimental reproducibility be ensured?
- Methodological Answer : Synthesis typically involves sulfonation and alkylation reactions under controlled pH and temperature. To ensure purity, use recrystallization with ethanol-water mixtures and validate via HPLC (≥98% purity threshold). Reproducibility requires strict adherence to stoichiometric ratios (e.g., 1:1.2 molar ratio of sulfathiazole to ethylating agent) and documentation of reaction conditions (temperature ±2°C, inert atmosphere). Spectroscopic validation (NMR, IR) should confirm structural integrity .
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer : Use hyphenated techniques such as LC-MS/MS for quantification in biological samples, with a detection limit of 0.1 µg/mL. For solid-state characterization, X-ray diffraction (XRD) and thermogravimetric analysis (TGA) assess crystallinity and thermal stability. Cross-validate results with FTIR to confirm functional groups (e.g., sulfonamide C-S peaks at 1150 cm⁻¹) .
Q. What standardized protocols exist for evaluating the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH guidelines: expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Include control batches stored at 25°C/60% RH. Assess photostability using USP light cabinet exposure (1.2 million lux hours) and quantify degradation products (e.g., sulfathiazole) .
Advanced Research Questions
Q. How can computational models (e.g., molecular docking) elucidate the mechanism of action of this compound against bacterial dihydropteroate synthase?
- Methodological Answer : Perform homology modeling to generate the enzyme's 3D structure (PDB ID: 1AJ0). Use AutoDock Vina for docking simulations, applying a grid box centered on the pterin-binding site. Validate binding affinities (ΔG ≤ -8 kcal/mol) with mutagenesis studies (e.g., Ala substitutions at Lys221 and Asp184) to confirm critical interactions .
Q. What strategies resolve contradictions in reported pharmacokinetic data (e.g., bioavailability variations) across preclinical studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., animal strain differences, dosing regimens). Use mixed-effects models to account for inter-study variability. Validate findings via in situ perfusion assays (rat intestinal models) to isolate absorption mechanisms .
Q. How should researchers design in vitro-in vivo correlation (IVIVC) studies for this compound formulations?
- Methodological Answer : Develop a Level A IVIVC by comparing dissolution profiles (USP Apparatus II, 50 rpm, pH 6.8 buffer) with plasma concentration-time curves in rabbits. Apply convolution-deconvolution methods and validate predictability using two-stage bootstrap analysis (95% confidence intervals). Ensure dissolution media reflect physiological conditions .
Q. What statistical approaches mitigate bias when analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply Bayesian hierarchical models to pool data from heterogeneous studies, incorporating covariates (e.g., animal weight, exposure duration). Use benchmark dose (BMD) modeling with model averaging to reduce reliance on single-threshold assumptions. Sensitivity analyses should test for publication bias via funnel plots .
Data and Methodology Considerations
Q. How can researchers validate the specificity of immunoassays for this compound in the presence of structurally similar sulfonamides?
- Methodological Answer : Perform cross-reactivity tests using ELISA with 10+ sulfonamide analogs (e.g., sulfamethoxazole, sulfadiazine). Accept ≤5% cross-reactivity. Confirm specificity via LC-MS/MS in a subset of samples and use molecular imprinting polymers (MIPs) to enhance antibody selectivity .
Q. What ethical and methodological safeguards are critical when transitioning from animal models to human trials?
- Methodological Answer : Adhere to WHO guidelines for interspecies scaling (allometric principles for dose conversion). Conduct genotoxicity assays (Ames test, micronucleus) and cardiovascular safety pharmacology (hERG assay). Submit protocols to ethics committees with explicit risk-benefit analyses, including data anonymization plans for human data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
